molecular formula C15H13ClFNO2S B5877808 N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide

Cat. No. B5877808
M. Wt: 325.8 g/mol
InChI Key: BWZAAGQHNKOWBO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide, also known as CMFA, is a chemical compound that has been extensively studied for its potential use in scientific research. CMFA is a member of the acetamide family of compounds and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Drug Discovery and Development

N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide: is a compound that can be utilized in the early stages of drug discovery. Its structure suggests potential activity as a modulator of biological targets. For instance, compounds with similar structures have been investigated as allosteric modulators of metabotropic glutamate receptors , which are implicated in neurological disorders such as Parkinson’s disease.

Material Science

In material science, this compound could be explored for its properties as an organic semiconductor. The presence of aromatic rings and heteroatoms indicates that it may have interesting electronic properties, potentially useful in the development of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) .

Biological Probes

Due to its structural features, N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide could be used to design fluorescent probes. Compounds with methoxy groups have been shown to exhibit environment-sensitive photophysical properties, making them suitable for studying biomolecular structures and interactions .

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2S/c1-20-14-7-4-11(8-13(14)16)18-15(19)9-21-12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZAAGQHNKOWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

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